5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrakis(chloromethyl)bicyclo[222]oct-2-ene is a chemical compound with the molecular formula C12H16Cl4 It is a derivative of bicyclo[222]oct-2-ene, where four chloromethyl groups are attached to the 5, 6, 7, and 8 positions of the bicyclic structure
Preparation Methods
The synthesis of 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene typically involves the chloromethylation of bicyclo[2.2.2]oct-2-ene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of methyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azidomethyl derivatives, while oxidation with potassium permanganate would produce carboxylic acids.
Scientific Research Applications
5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing. It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and polymers. It can be used to introduce chloromethyl groups into various substrates, enhancing their properties.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene exerts its effects depends on the specific reactions it undergoes. The chloromethyl groups are highly reactive and can participate in various chemical transformations. These groups can act as electrophiles, reacting with nucleophiles to form new bonds. The bicyclic structure provides a rigid framework that influences the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar compounds to 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene include:
Bicyclo[2.2.2]octane: A parent hydrocarbon with a similar bicyclic structure but without the chloromethyl groups.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride: A compound with carboxylic acid groups instead of chloromethyl groups, used in the synthesis of polyimides.
7,8-Epoxy-2,3,5,6-tetrakis(methylene)bicyclo[2.2.2]octane: A derivative with epoxy and methylene groups, used in Diels-Alder reactions.
The uniqueness of this compound lies in the presence of four chloromethyl groups, which impart distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl4/c13-3-9-7-1-2-8(11(9)5-15)12(6-16)10(7)4-14/h1-2,7-12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXESXWMKHIKDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1C(C2CCl)CCl)CCl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75073-78-8 |
Source
|
Record name | 5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.